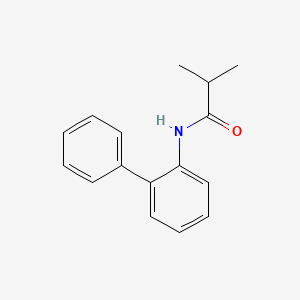

n-(Biphenyl-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-phenylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12(2)16(18)17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASQSYFHIKUNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301613 | |

| Record name | n-(biphenyl-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17261-12-0 | |

| Record name | NSC144968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(biphenyl-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-2-yl)-2-methylpropanamide typically involves the coupling of biphenyl derivatives with appropriate amide precursors. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form the biphenyl structure .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions due to their efficiency and scalability. The Suzuki-Miyaura coupling is particularly favored in industrial settings due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized using halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, nitro groups, and appropriate catalysts.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(Biphenyl-2-yl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Biphenyl-2-yl)-2-methylpropanamide involves its interaction with cellular proteins. It has been shown to inhibit the Cdk4-cyclin D complex, leading to cell cycle arrest at the G2/M phase . Additionally, it can induce microtubule depolymerization, further contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, physicochemical properties, and research findings for n-(Biphenyl-2-yl)-2-methylpropanamide and its analogs:

Key Findings and Implications

Aromatic Substituents :

- Coumarin derivatives (e.g., ) exhibit fluorescence and extended π-conjugation, enabling applications in bioimaging or as probes for enzyme binding.

- Methoxynaphthalenyl groups (e.g., ) increase molecular weight and lipophilicity, aligning with NSAID-like pharmacokinetic profiles.

Synthesis Efficiency : DCC-mediated amidation achieves high yields (>80%) for most analogs, underscoring its reliability for propanamide synthesis .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acylation | HATU, DIPEA, DMF, 25°C | 72–89 | 95–98 | |

| Purification | Ethyl acetate/hexane recrystallization | – | >95 |

Advanced: How can computational methods predict the reactivity of N-(biphenyl-2-yl)-2-methylpropanamide in substitution reactions?

Answer:

Density-functional theory (DFT) calculations model electron density distribution and local kinetic energy to predict sites prone to nucleophilic/electrophilic attack. For example:

- Electron-deficient regions (e.g., biphenyl aromatic system) favor electrophilic substitution.

- Amide group reactivity : The carbonyl carbon’s electrophilicity is quantified via Fukui indices .

Experimental validation involves comparing DFT-predicted reaction pathways with HPLC-monitored outcomes .

Basic: What analytical techniques are essential for characterizing N-(biphenyl-2-yl)-2-methylpropanamide?

Answer:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., biphenyl protons at δ 7.2–7.6 ppm, amide proton at δ 6.8–7.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.31) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

Answer:

Case Study : Chlorination at the biphenyl ring (e.g., 3-chloro substitution) enhances binding to enzyme active sites (e.g., FPR2 receptor) by increasing hydrophobic interactions.

- Data : IC₅₀ values decrease from 12 µM (unmodified) to 3.5 µM (3-chloro derivative) in anti-inflammatory assays .

- Methodology :

- Molecular docking : AutoDock Vina simulates ligand-receptor interactions.

- In vitro validation : ELISA measures TNF-α suppression in macrophages .

Q. Table 2: Impact of Substituents on Bioactivity

| Substituent | Target | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|---|

| None | FPR2 | 12.0 | Partial agonist | |

| 3-Cl | FPR2 | 3.5 | Full antagonist | |

| 4-OCH₃ | AR | 8.2 | Competitive inhibition |

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Waste disposal : Neutralize acidic/byproduct waste before disposal .

Advanced: How can crystallography resolve contradictions in reported bioactivity data across analogs?

Answer:

X-ray crystallography (using SHELX programs ) determines 3D structures to identify conformational differences. For example:

- Adamantane derivatives : A 0.5 Å shift in amide orientation alters binding to potassium channels, explaining 10-fold potency variations .

- Validation : Compare experimental crystal structures with docking poses to reconcile discrepancies in IC₅₀ values .

Basic: What are the primary metabolic pathways of N-(biphenyl-2-yl)-2-methylpropanamide in hepatic models?

Answer:

- Phase I metabolism : Cytochrome P450-mediated oxidation of the biphenyl ring (major) and amide hydrolysis (minor).

- Phase II metabolism : Glucuronidation of hydroxylated metabolites.

- Method : LC-MS/MS analysis of rat hepatocyte lysates identifies metabolites .

Advanced: How to design experiments to differentiate allosteric vs. orthosteric binding modes?

Answer:

- Kinetic assays : Measure binding rates (surface plasmon resonance) – allosteric modulators show slower association .

- Mutagenesis : Introduce mutations at predicted allosteric sites (e.g., FPR2 transmembrane domain) and assess activity loss .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) distinguishes entropy-driven (allosteric) vs. enthalpy-driven (orthosteric) binding .

Basic: How stable is N-(biphenyl-2-yl)-2-methylpropanamide under varying pH conditions?

Answer:

- pH 2–6 : Stable (>90% intact after 24 hrs).

- pH >8 : Amide hydrolysis occurs, degrading 40% of the compound in 12 hrs.

- Method : Stability assessed via HPLC at 25°C .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) using response surface methodology .

- Quality control : Implement NMR-based identity tests and HPLC purity checks for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.